molecular formula C16H14F3N5O B3024431 Voriconazole CAS No. 188416-29-7

Voriconazole

Cat. No.: B3024431
CAS No.: 188416-29-7
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-MGPLVRAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ent-Voriconazole (CAS: 137234-63-0) is the enantiomer of the broad-spectrum triazole antifungal drug Voriconazole. This compound is widely used to treat invasive fungal infections, such as aspergillosis and candidiasis, due to its potent inhibition of fungal cytochrome P450 (CYP)-dependent lanosterol 14α-demethylase . As a chiral compound, this compound exists as two enantiomers, with the (2R,3S)-form being the pharmacologically active version approved for clinical use. ent-Voriconazole refers to the non-clinically utilized enantiomer, which may exhibit distinct pharmacokinetic (PK) or pharmacodynamic (PD) properties due to stereochemical differences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046485, DTXSID201019420
Record name Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Low, 9.78e-02 g/L
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

188416-29-7, 137234-62-9
Record name (±)-Voriconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voriconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137234-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voriconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Voriconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VORICONAZOLE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

127 - 130 °C
Record name Voriconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00582
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Voriconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-Voriconazole involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods: Industrial production of ent-Voriconazole follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Metabolic Reactions and Enzymatic Transformations

ent-Voriconazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

Oxidation to N-Oxide Metabolite

  • CYP2C19, CYP2C9, and CYP3A4 catalyze the formation of voriconazole N-oxide (NO), a major metabolite .

  • Kinetic Data :

    ParameterThis compound (VRC)N-Oxide Metabolite (NO)
    Plasma AUC Range27.2–130 μmol·h/L50.4–146 μmol·h/L
    ISF AUC Range31.9–124 μmol·h/L96.9–128 μmol·h/L

    Interstitial Space Fluid (ISF) concentrations correlate with plasma levels but show delayed peaks due to tissue distribution .

Hydroxylation and Reduction

  • Secondary pathways involve hydroxylation at the fluoropyrimidine ring and reduction of ketone groups, producing inactive metabolites .

Synthetic Reactions and Industrial Preparation

The synthesis of ent-Voriconazole involves stereoselective steps to achieve the desired configuration:

Key Synthetic Steps

  • Formation of Triazole Intermediate

    • Reacting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Formula III) with 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine (Formula IV) in the presence of zinc and iodine .

    • Mechanism : Zinc generates an organozinc reagent, facilitating nucleophilic addition to the ketone group .

  • Stereochemical Resolution

    • Use of L-camphorsulfonic acid to resolve racemic mixtures, yielding the (2R,3S)-configuration .

    • Purification : Dichloromethane extraction followed by pH adjustment (9–11) with sodium hydroxide to isolate the free base .

Reagents and Conditions

StepReagents/ConditionsPurpose
Organozinc FormationZn, I₂, aprotic solvent (e.g., THF)Activate bromoethylpyrimidine
Cyclization40–60°C, anhydrous MgSO₄Dehydrate intermediate
ResolutionL-camphorsulfonic acid, isopropyl alcoholEnantiomeric separation

Photodegradation

  • Exposure to UV light induces cleavage of the triazole ring, generating phototoxic byproducts linked to dermatological adverse effects .

Hydrolytic Degradation

  • Susceptible to hydrolysis under acidic or alkaline conditions, leading to:

    • Loss of fluorine atoms from the pyrimidine ring.

    • Cleavage of the triazole moiety .

Enzyme Binding

  • ent-Voriconazole inhibits CYP51 (14-α sterol demethylase) via coordination to the heme iron, disrupting ergosterol synthesis .

  • Binding Affinity : Stronger interaction with fungal CYP51 compared to human isoforms, reducing off-target effects .

Scientific Research Applications

Pharmacodynamics and Mechanism of Action

Ent-voriconazole exhibits a broad spectrum of antifungal activity, particularly against Candida species and Aspergillus species. Its mechanism involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis, thereby compromising fungal cell membrane integrity.

Key Pharmacodynamic Characteristics

  • Non-concentration-dependent Activity : Studies indicate that ent-voriconazole demonstrates non-concentration-dependent pharmacodynamics, meaning its efficacy does not significantly increase with higher concentrations beyond a certain threshold .
  • Effective Concentrations : The effective concentrations (EC50 and EC90) for various fungal strains have been established, indicating that maximal fungistatic activity occurs at concentrations approximately two to three times the minimum inhibitory concentration (MIC) .

Clinical Applications

Ent-voriconazole is primarily utilized in treating serious fungal infections. Its applications span various patient populations, including adults and pediatric patients.

Treatment of Invasive Fungal Infections

Ent-voriconazole is recommended for treating invasive aspergillosis and other severe fungal infections due to its superior efficacy compared to traditional therapies like amphotericin B . Clinical trials have demonstrated higher cure rates with ent-voriconazole in patients suffering from these infections.

Pediatric Use

Recent studies highlight the importance of ent-voriconazole in pediatric populations, especially in patients undergoing hematopoietic stem cell transplantation (HSCT). Guidelines from the Infectious Diseases Society of America endorse its use for preventing invasive fungal infections in high-risk children .

Ocular Applications

Research indicates that topical formulations of ent-voriconazole can penetrate ocular tissues effectively. A study demonstrated that 1% eyedrops could achieve therapeutic concentrations in human aqueous humor, suggesting potential applications in treating fungal keratitis .

Case Study 1: Efficacy in Adult Patients

A clinical trial involving adult patients with invasive aspergillosis showed that those treated with ent-voriconazole had a significantly higher response rate compared to those receiving conventional treatments. The study reported an overall survival benefit attributed to the drug's potent antifungal activity .

Case Study 2: Pediatric Efficacy

A review of pediatric cases highlighted successful outcomes using ent-voriconazole in children with refractory fungal infections post-HSCT. The drug's pharmacokinetic profile allowed for effective dosing adjustments based on therapeutic drug monitoring (TDM) results, optimizing treatment outcomes .

Therapeutic Drug Monitoring (TDM)

Given the narrow therapeutic window of ent-voriconazole, TDM is crucial for optimizing therapy. Variability in drug metabolism necessitates regular monitoring to ensure effective plasma concentrations while minimizing toxicity.

TDM Insights

  • Variability : Studies show significant inter-individual variability in plasma concentrations, necessitating personalized dosing regimens based on TDM results .
  • Clinical Recommendations : The European Conference on Infections in Leukemia recommends regular TDM for patients on long-term ent-voriconazole therapy to adjust doses appropriately and mitigate adverse effects .

Mechanism of Action

ent-Voriconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450-dependent 14α-lanosterol demethylation. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane instability and ultimately cell death. The compound has a high affinity for fungal cytochrome P450 enzymes, making it effective against a broad range of fungal pathogens .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below, Voriconazole is compared to other triazole antifungals (e.g., Itraconazole, Posaconazole, Isavuconazole) using evidence-derived parameters.

Pharmacokinetic and Metabolic Profiles

  • This compound: Displays nonlinear PK due to saturation of metabolism, primarily via CYP2C19 (60–80%) and CYP3A4 (20–40%) . CYP2C19 polymorphisms significantly impact plasma concentrations, with poor metabolizers showing 4-fold higher exposure than extensive metabolizers . Therapeutic drug monitoring (TDM) is critical, with a target trough range of 1–5.5 mg/L .
  • Itraconazole : Requires acidic gastric pH for absorption and is metabolized by CYP3A3. Lower interindividual variability in exposure compared to this compound but has a narrower antifungal spectrum .
  • Posaconazole : Exhibits dose-proportional PK and is less affected by CYP polymorphisms. Preferred for prophylaxis due to its long half-life and broader activity against mucormycosis .
  • Isavuconazole : Linear PK with minimal CYP-mediated interactions. Shown to have comparable efficacy to this compound but with a better safety profile (e.g., lower hepatotoxicity) .

Theoretical Consideration for ent-Voriconazole : Stereochemical differences could alter metabolic pathways (e.g., CYP affinity) or clearance rates. For instance, if ent-Voriconazole is metabolized preferentially by CYP3A4 instead of CYP2C19, its variability in patients with CYP2C19 polymorphisms might be reduced .

Efficacy and Clinical Utility

  • This compound : First-line therapy for invasive aspergillosis, with response rates of 50–60% . Efficacy correlates strongly with trough concentrations >1 mg/L .
  • Posaconazole : Superior for prophylaxis in high-risk patients (e.g., hematopoietic stem cell transplants), with breakthrough fungal infection rates <2% .
  • Isavuconazole: Non-inferior to this compound in invasive mold infections but with fewer adverse events, making it suitable for long-term use .

ent-Voriconazole Implications : If the enantiomer demonstrates antifungal activity, its efficacy might depend on achieving optimal trough levels, similar to this compound. However, its PK/PD relationship would require independent validation.

Data Tables: this compound vs. Comparators

Table 1: Pharmacokinetic Parameters

Parameter This compound Itraconazole Posaconazole Isavuconazole
Bioavailability 96% (oral) 55% (solution) 8–47% (fasted) 98% (oral)
Half-life 6–24 hours 21–64 hours 25–31 hours 130 hours
CYP Metabolism CYP2C19/CYP3A4 CYP3A4 UGT1A4 CYP3A4/CYP3A5
TDM Required Yes Limited utility Yes No

Table 2: Adverse Event Incidence

Adverse Event This compound Itraconazole Isavuconazole
Hepatotoxicity 15–30% 5–10% ≤10%
Visual Disturbances 30% Rare Rare
QT Prolongation Rare 5–15% Rare

Biological Activity

Ent-Voriconazole, a stereoisomer of voriconazole, is an antifungal agent belonging to the triazole class, primarily used in the treatment of invasive fungal infections. Its biological activity is characterized by its efficacy against a range of fungal pathogens, particularly Aspergillus and Candida species. This article explores the pharmacodynamics, case studies, and research findings related to ent-voriconazole.

Pharmacodynamics

The pharmacodynamics of ent-voriconazole involves understanding its mechanism of action, efficacy, and concentration-effect relationships. This compound acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death.

Concentration-Effect Relationships

Research has shown that this compound exhibits non-concentration-dependent activity against various Candida species. A study utilizing time-kill curve methods indicated that:

  • EC50 and EC90 Values : The effective concentrations (EC50 and EC90) for this compound were found to be relatively stable over time, ranging from 2.3 to 3.3 times the MIC (Minimum Inhibitory Concentration) across different time points (8, 12, and 24 hours) .
  • Fungistatic vs. Fungicidal Activity : Fungistatic activity was observed at concentrations equal to or greater than the MIC, while fungicidal activity was defined as a ≥99.9% reduction in CFU (colony-forming units) .
Time PointEC50 (μg/ml)EC90 (μg/ml)
8 hours0.080.24
12 hours0.080.24
24 hours0.080.24

Treatment of Chronic Invasive Fungal Sinusitis

A notable case study involved a patient with HIV suffering from chronic invasive fungal sinusitis successfully treated with this compound after surgical intervention. The patient received oral this compound at a dosage of 300 mg twice daily , leading to significant improvement within four months . This case highlights the effectiveness of this compound in immunocompromised patients where conventional treatments may fail.

This compound-Induced Psychosis

Another case reported a rare adverse effect associated with this compound usage: a patient developed psychosis while being treated for rhino-orbital invasive aspergillosis. Upon cessation of this compound and initiation of haloperidol, the patient's symptoms improved significantly . This underscores the importance of monitoring for idiosyncratic reactions in patients receiving this antifungal therapy.

Research Findings

Numerous studies have evaluated the biological activity and clinical efficacy of ent-voriconazole:

  • Efficacy Against Aspergillus : this compound has been shown to be more effective than amphotericin B in treating invasive aspergillosis .
  • Spectrum of Activity : It demonstrates broad-spectrum antifungal activity against various pathogens including Candida albicans, Candida glabrata, and Cryptococcus neoformans .
  • Drug Interactions : Caution is advised due to potential drug interactions with antiretroviral therapies in HIV patients, which can affect this compound metabolism .

Q & A

Q. How does CYP2C19 polymorphism influence voriconazole pharmacokinetics, and what methodological approaches are recommended to assess this variability?

  • Methodological Answer : CYP2C19 genetic polymorphisms significantly impact this compound metabolism due to its role as the primary metabolic pathway. To evaluate this:
  • Genotyping : Use PCR-based methods to identify CYP2C19 alleles (e.g., CYP2C19 *2, *3, *17).
  • Pharmacokinetic Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to estimate clearance (CL) and volume of distribution (Vd) stratified by genotype .
  • Comparative Analysis : Compare trough concentrations (Cmin) and AUC/MIC ratios across genotypes to determine dose adjustments. For example, poor metabolizers (PMs) require lower doses to avoid toxicity, while ultrarapid metabolizers (UMs) may need higher doses .

Q. What are the key covariates affecting this compound population pharmacokinetic models in adults, and how should they be prioritized in study design?

  • Methodological Answer : Identified covariates include body weight, liver function (e.g., Child-Pugh score), CYP2C19 genotype, and concomitant medications (e.g., proton pump inhibitors). Prioritization strategies:
  • Covariate Screening : Use stepwise forward addition/backward elimination in NONMEM to assess statistical significance (ΔOFV > 3.84, p < 0.05).
  • Clinical Relevance : Validate covariates through bootstrap analysis (>500 iterations) and visual predictive checks (VPCs). For example, body weight explains 20–30% of CL variability in adults .

Advanced Research Questions

Q. How can conflicting data on the role of CYP3A4 in this compound metabolism be resolved through experimental and computational approaches?

  • Methodological Answer : While CYP2C19 is the primary metabolic enzyme, CYP3A4’s contribution remains controversial. Resolution strategies:
  • In Vitro Studies : Use human liver microsomes (HLMs) with selective CYP3A4 inhibitors (e.g., ketoconazole) to quantify metabolic contributions.
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models (e.g., Simcyp) to simulate drug-drug interactions (DDIs) with CYP3A4 substrates/inhibitors.
  • Clinical Validation : Conduct prospective studies in patients with CYP2C19 normal metabolizers (NMs) co-administered CYP3A4 modulators. For instance, rifampicin (CYP3A4 inducer) reduces this compound exposure by 40% in NMs .

Q. What are the limitations of current pediatric this compound pharmacokinetic models, and how can they be addressed to optimize dosing in children <2 years?

  • Methodological Answer : Pediatric models often fail to account for developmental changes in CYP2C19 activity and body composition. Solutions:
  • Allometric Scaling : Incorporate age-dependent exponents (e.g., fixed exponent 0.75 for CL, 1.0 for Vd) with maturation functions.
  • Covariate Integration : Include biomarkers like serum albumin and α1-acid glycoprotein to refine Vd estimates.
  • External Validation : Use independent cohorts (n ≥ 50) to test model predictability. For example, Gastine et al. (2018) demonstrated a 30% overestimation of CL in neonates without maturation adjustments .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported this compound CL values between adult and pediatric populations?

  • Methodological Answer : Pediatric CL is 2–3× higher than adult CL due to higher hepatic metabolic activity per kg. Reconciliation steps:
  • Meta-Analysis : Pool data from ≥5 studies (e.g., Hope, 2012; Kadam, 2016) using random-effects models to quantify heterogeneity (I² statistic).
  • Mechanistic Modeling : Incorporate ontogeny functions for CYP2C19 activity (e.g., Hill equation for enzyme maturation) .

Methodological Frameworks

Table 1 : Key Covariates in this compound Population Pharmacokinetic Studies

CovariateImpact on CL/VdStudy Design RecommendationSource
CYP2C19 genotypeCL ↓ 50% in PMsStratified dosing trialsPascual 2012
Body weightCL ↑ 0.5 L/h/kgAllometric scaling in pediatricsWang 2014
Concomitant PPIsCL ↑ 20–40%DDI studies with omeprazoleLiu 2017

Table 2 : Validation Metrics for Pharmacokinetic Models

MetricThreshold for ValidityApplication Example
Bootstrap success rate>90% parameters within 95% CIGastine 2018 pediatric model
VPC prediction90% observed data within PIHope 2012 adult model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Voriconazole
Reactant of Route 2
Voriconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.